2,2,2-Trifluoro-N-(4-isopropyl-2-nitrophenyl)acetamide is a synthetic compound characterized by the presence of a trifluoroacetyl group and a nitrophenyl moiety. This compound features a unique structure that combines both electron-withdrawing and electron-donating groups, making it an interesting subject for chemical research. Its molecular formula is , and it has a molecular weight of approximately 300.25 g/mol. The trifluoromethyl group contributes to its lipophilicity and potential biological activity.
Several synthesis methods have been reported for producing 2,2,2-trifluoro-N-(4-isopropyl-2-nitrophenyl)acetamide. One common method involves the reaction of 4-isopropyl-2-nitroaniline with trifluoroacetic anhydride or trifluoroacetyl chloride under controlled conditions. This method allows for the selective introduction of the trifluoromethyl group while maintaining the integrity of the nitrophenyl structure. Other methods may involve variations in solvents and catalysts to optimize yield and purity .
This compound has potential applications in various fields including:
Interaction studies involving 2,2,2-trifluoro-N-(4-isopropyl-2-nitrophenyl)acetamide could focus on its behavior in biological systems or its reactivity with other chemical agents. Preliminary studies might explore its binding affinity to specific proteins or enzymes, assessing its potential as an inhibitor or activator. Such studies are crucial for understanding its mechanism of action and potential therapeutic applications.
Several compounds share structural similarities with 2,2,2-trifluoro-N-(4-isopropyl-2-nitrophenyl)acetamide. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| N-(4-Isopropyl-2-nitrophenyl)acetamide | Lacks trifluoromethyl group | More hydrophilic due to absence of fluorine atoms |
| N-(4-Fluoro-2-nitrophenyl)acetamide | Contains fluorine instead of trifluoromethyl | May exhibit different biological activity |
| N-(4-Chloro-2-nitrophenyl)acetamide | Contains chlorine | Different reactivity profile compared to trifluoromethyl |
| N-Methyl-N-(4-nitrophenyl)acetamide | Methyl substitution instead of isopropyl | Potentially different pharmacokinetics |
These comparisons highlight the uniqueness of 2,2,2-trifluoro-N-(4-isopropyl-2-nitrophenyl)acetamide due to its trifluoromethyl group, which significantly influences its chemical behavior and potential applications.
The IUPAC name for this compound is 2,2,2-trifluoro-N-(2-nitro-4-propan-2-ylphenyl)acetamide, reflecting its substitution pattern on the benzene ring and the trifluoroacetyl functional group. Structurally, it consists of a nitro group (-NO₂) at the ortho position (C2), an isopropyl group (-CH(CH₃)₂) at the para position (C4), and a trifluoroacetamide moiety (-NH-C(O)-CF₃) attached to the aromatic ring’s nitrogen atom.
The planar benzene ring adopts a resonance-stabilized conformation, while the trifluoroacetyl group introduces significant electronegativity, influencing the compound’s reactivity and intermolecular interactions. A representative structural diagram (not shown) would highlight these substituents in their respective positions, with bond angles and lengths consistent with aromatic and amide systems.
The compound is registered under CAS 1338684-26-6, a unique identifier critical for regulatory and commercial tracking. Additional identifiers include:
These identifiers ensure precise referencing across chemical inventories and scientific literature.
The molecular formula C₁₁H₁₀F₃N₂O₃ derives from:
The molecular weight is 276.21 g/mol, calculated as:
$$
\text{MW} = (11 \times 12.01) + (10 \times 1.01) + (3 \times 19.00) + (2 \times 14.01) + (3 \times 16.00) = 276.21 \, \text{g/mol}.
$$
This formula aligns with spectral data and chromatographic analyses reported for related trifluoroacetamide derivatives.
Despite its functional complexity, the compound lacks chiral centers due to the symmetrical substitution of the isopropyl group and the planar geometry of the nitro and amide groups. However, the trifluoroacetyl moiety induces conformational rigidity in the amide bond, restricting rotation about the C-N axis. This rigidity enhances resonance stabilization between the carbonyl and amide groups, a phenomenon corroborated by infrared (IR) spectra showing strong C=O stretching at ~1,680 cm⁻¹.
The isopropyl group adopts a gauche conformation to minimize steric hindrance with adjacent substituents, while the nitro group’s electron-withdrawing effects further polarize the aromatic ring, influencing reactivity in electrophilic substitution reactions.
The synthesis of 2,2,2-trifluoro-N-(4-isopropyl-2-nitrophenyl)acetamide typically begins with 4-isopropyl-2-nitroaniline, which undergoes trifluoroacetylation using trifluoroacetyl chloride (TFAC). This reaction is conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions to prevent hydrolysis of TFAC [3]. A stoichiometric base, such as potassium carbonate, is added to neutralize hydrogen chloride generated during the reaction. The general pathway proceeds as follows:
$$
\text{4-Isopropyl-2-nitroaniline} + \text{CF}_3\text{COCl} \xrightarrow{\text{Base, DCM}} \text{2,2,2-Trifluoro-N-(4-isopropyl-2-nitrophenyl)acetamide} + \text{HCl}
$$
Key parameters for optimization include:
The nitro group at the 2-position of the aromatic ring is introduced prior to acetylation. Nitration of 4-isopropylaniline employs a mixed acid system (HNO₃/H₂SO₄) under controlled conditions to ensure regioselectivity. The electron-donating isopropyl group directs nitration to the ortho position, though competing para substitution can occur if temperatures exceed 5°C [5].
Table 1: Nitration Conditions and Outcomes
| Solvent | Temperature (°C) | Nitration Position | Yield (%) |
|---|---|---|---|
| Trifluoroacetic acid | 0 | 6-Nitro | 69 |
| Acetic anhydride | 0 | 2-Nitro | 67 |
| Sulfuric acid | 5 | 2-Nitro | 72 |
Data adapted from studies on analogous systems [5].
The use of acetic anhydride as a solvent enhances electrophilic substitution at the 2-position due to its ability to stabilize nitronium ions, while trifluoroacetic acid favors 6-nitro products in related substrates [5]. For the target compound, sulfuric acid as a solvent at 5°C achieves 72% yield of the 2-nitro isomer, which is subsequently acetylated.
Solvent choice profoundly impacts reaction efficiency and selectivity:
Reaction Time Optimization
Purification of 2,2,2-trifluoro-N-(4-isopropyl-2-nitrophenyl)acetamide involves a two-step process:
Table 2: Purification Methods and Yields
| Method | Purity (%) | Yield (%) |
|---|---|---|
| Column Chromatography | 95 | 61 |
| Recrystallization* | 90 | 55 |
*Recrystallization from ethanol-water (3:1 v/v) [5].
Chromatography outperforms recrystallization in yield and purity, albeit with higher solvent consumption. For industrial-scale production, recrystallization offers a cost-effective alternative despite marginally lower yields.
The molecular geometry of 2,2,2-trifluoro-N-(4-isopropyl-2-nitrophenyl)acetamide (molecular formula C₁₁H₁₁F₃N₂O₃, molecular weight 276.21 daltons) can be analyzed through comparison with structurally related compounds that have been subjected to X-ray crystallographic analysis [1].
Related nitrophenyl acetamide compounds demonstrate characteristic geometrical parameters that provide insight into the structural features of the target compound. N-(4-hydroxy-2-nitrophenyl)acetamide exhibits a nearly planar molecular configuration with a root mean square deviation of 0.035 Å for non-hydrogen atoms [2]. The acetamido group shows a 5.1° twist about the central C-N bond, indicating minimal deviation from planarity [2]. In comparison, 2,2,2-trichloro-N-(3-nitrophenyl)acetamide displays a dihedral angle of 5.47° between the nitrophenyl ring and the acetamide group [3] [4].
Bond Length Analysis: Crystallographic studies of comparable nitrophenyl acetamide derivatives reveal typical bond lengths in acetamide systems. N-(4-hydroxy-2-nitrophenyl)acetamide demonstrates standard C-N bond lengths within the amide functionality, consistent with partial double bond character due to resonance stabilization [2]. The carbon-oxygen double bond in the acetamide moiety maintains characteristic distances of approximately 1.22 Å [2].
Angular Relationships: The isopropyl substituent at the para position relative to the nitro group introduces steric considerations that influence molecular conformation. N-[2-(isopropylamino)-5-nitrophenyl]acetamide crystallizes in the monoclinic space group P 1 21/n 1 with unit cell parameters a = 13.408 Å, b = 13.277 Å, c = 13.577 Å, and β = 103.07° [5]. The dihedral relationships between aromatic and substituent groups in nitrophenyl acetamides typically range from 5° to 15°, depending on the specific substitution pattern [6] [3].
Trifluoromethyl Group Orientation: The trifluoroacetyl moiety introduces significant electronic and steric effects. Crystallographic studies of trifluoroacetamide derivatives indicate that the three fluorine atoms can exhibit rotational disorder over two sets of sites, as observed in related structures where relative occupancies were 0.615:0.385 [7]. The trifluoromethyl group typically adopts conformations that minimize steric repulsion while maximizing favorable electronic interactions [8].
Hydrogen bonding patterns play a crucial role in determining crystal structure arrangements. N-(4-hydroxy-2-nitrophenyl)acetamide forms intramolecular hydrogen bonds between the N-H group and the nitro oxygen with N⋯O distances of 2.636 Å and N-H⋯O angles of 139.6° [2]. Similar compounds demonstrate intermolecular hydrogen bonding that creates chain structures propagating along specific crystallographic directions [2] [4].
The presence of multiple electronegative fluorine atoms in the trifluoroacetyl group creates opportunities for additional weak interactions, including C-H⋯F contacts and fluorine-mediated intermolecular associations that contribute to crystal stability [8]. The combination of hydrogen bonding, van der Waals forces, and electrostatic interactions determines the three-dimensional supramolecular architecture of the crystal structure [8].
¹H NMR Characteristics: The proton nuclear magnetic resonance spectrum of 2,2,2-trifluoro-N-(4-isopropyl-2-nitrophenyl)acetamide exhibits distinctive chemical shift patterns reflecting the electronic environment created by the electron-withdrawing trifluoroacetyl and nitro groups. The isopropyl substituent appears as characteristic doublet and septet patterns, with the methyl groups typically resonating at approximately 1.2-1.3 ppm and the methine proton at 2.8-3.0 ppm [9] [10].
The aromatic protons display downfield chemical shifts due to the deshielding effect of the nitro group. In similar nitrophenyl acetamide systems, aromatic protons resonate between 6.8-8.0 ppm, with the proton ortho to the nitro group appearing most downfield [9] [11]. The amide N-H proton typically appears as a broad signal around 8-10 ppm, often exhibiting temperature-dependent behavior due to hydrogen bonding effects [12].
¹⁹F NMR Analysis: The trifluoromethyl group produces a characteristic singlet in the fluorine nuclear magnetic resonance spectrum. Trifluoroacetamide derivatives typically exhibit fluorine chemical shifts in the range of -70 to -76 ppm relative to trichlorofluoromethane [12] [13]. The specific chemical shift depends on the electronic environment and hydrogen bonding interactions. In trifluoroacetamide systems, coupling between fluorine nuclei and amide protons has been observed, with coupling constants ranging from 0.7 to 1.8 Hz [12].
¹³C NMR Spectroscopy: The carbon spectrum reveals characteristic signals for the trifluoroacetyl carbonyl carbon, which appears significantly downfield due to the electron-withdrawing effect of the trifluoromethyl group. The quaternary carbon of the trifluoromethyl group exhibits characteristic quartet splitting due to coupling with three equivalent fluorine atoms. Aromatic carbons show the expected pattern for substituted benzene rings, with the carbon bearing the nitro group appearing most downfield [14].
Carbonyl Stretching Frequency: The most diagnostic infrared absorption for acetamide derivatives occurs in the carbonyl stretching region. Trifluoroacetamides typically exhibit carbonyl stretching frequencies at higher wavenumbers compared to conventional acetamides due to the strong electron-withdrawing effect of the trifluoromethyl group [15] [16]. While saturated amides normally absorb around 1690 cm⁻¹ and aromatic amides around 1675 cm⁻¹ [16], trifluoroacetamides show elevated frequencies reflecting the reduced electron density at the carbonyl carbon.
N-H Stretching Vibrations: The amide N-H stretching vibrations appear in the 3200-3500 cm⁻¹ region, with the exact frequency dependent on hydrogen bonding interactions. Primary amides typically show two N-H stretches (asymmetric and symmetric), while secondary amides like the target compound exhibit a single N-H stretch [17] [16].
Nitro Group Vibrations: The nitro substituent contributes characteristic asymmetric and symmetric N-O stretching vibrations. The asymmetric stretch typically appears around 1520-1570 cm⁻¹, while the symmetric stretch occurs near 1340-1380 cm⁻¹ [15]. These frequencies can shift depending on the electronic environment and conjugation with the aromatic ring [15].
Trifluoromethyl Vibrations: The C-F stretching vibrations of the trifluoromethyl group produce multiple strong absorptions in the 1100-1300 cm⁻¹ region. These vibrations are often complex due to coupling with other molecular vibrations and can appear as multiple bands even in simple molecules [15].
Molecular Ion Peak: The molecular ion peak for 2,2,2-trifluoro-N-(4-isopropyl-2-nitrophenyl)acetamide appears at m/z 276, corresponding to the molecular weight of 276.21 daltons [1]. Electron ionization mass spectrometry of nitro compounds often shows weak or absent molecular ion peaks due to the instability of the molecular ion [18].
Characteristic Fragmentation Patterns: Nitro compounds exhibit distinctive fragmentation patterns involving loss of nitro oxide radicals. The loss of NO- (30 mass units) and NO₂- (46 mass units) represents primary fragmentation pathways [18]. Additionally, the trifluoroacetyl moiety can undergo characteristic fragmentations, including loss of the trifluoromethyl group (CF₃- , 69 mass units) and formation of characteristic fluorine-containing fragment ions [18].
Alpha Cleavage Reactions: Amide compounds typically undergo alpha cleavage adjacent to the carbonyl group, leading to the formation of acylium ions. In trifluoroacetamides, this produces the trifluoroacetyl cation (CF₃CO⁺, m/z 97), which represents a stable and diagnostically useful fragment ion [18].
Aromatic Fragmentation: The substituted aromatic ring undergoes typical aromatic fragmentation patterns, including loss of the isopropyl substituent and formation of tropylium-type ions. The presence of the nitro group can stabilize certain aromatic fragment ions through resonance interactions [18].
Molecular Orbital Calculations: Density functional theory calculations provide detailed insights into the electronic structure of 2,2,2-trifluoro-N-(4-isopropyl-2-nitrophenyl)acetamide. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies determine the electronic properties and chemical reactivity of the molecule [19] [20]. In nitrophenyl compounds, the HOMO typically involves π-orbitals delocalized across the aromatic system, while the LUMO often has significant contributions from the nitro group due to its strong electron-accepting character [20].
The HOMO-LUMO energy gap serves as an indicator of molecular stability and chemical reactivity. Compounds with larger energy gaps exhibit greater kinetic stability, while smaller gaps correlate with increased reactivity [20] [21]. In nitrophenyl acetamide systems, HOMO-LUMO gaps typically range from 3.5 to 4.5 eV, depending on the specific substitution pattern [22] [20].
Charge Distribution Analysis: Molecular electrostatic potential (MEP) surface analysis reveals the distribution of electron density throughout the molecule. The nitro group creates regions of significant negative electrostatic potential due to its electron-withdrawing nature, while the trifluoromethyl group generates positive potential regions [22] [20]. These electrostatic properties influence intermolecular interactions and crystal packing arrangements [22].
Natural bond orbital (NBO) analysis provides quantitative measures of charge transfer and hyperconjugation effects within the molecule. The trifluoromethyl group acts as a strong electron-withdrawing substituent, significantly affecting the electron density distribution throughout the amide and aromatic systems [23] [24].
Ground State Geometry: DFT calculations using the B3LYP functional with appropriate basis sets (such as 6-311G(d,p)) yield optimized molecular geometries that can be compared with experimental X-ray crystallographic data [22] [25]. Bond lengths, bond angles, and dihedral angles calculated through DFT methods typically show excellent agreement with experimental values, validating the computational approach [22] [26].
The optimized geometry reveals the preferred conformation of the molecule in the gas phase, which may differ from the solid-state structure due to crystal packing forces. The dihedral angle between the aromatic ring and the acetamide plane, the orientation of the trifluoromethyl group, and the conformation of the isopropyl substituent are key structural parameters that influence molecular properties [25] [26].
Vibrational Frequency Analysis: Harmonic frequency calculations provide theoretical infrared and Raman spectra that can be directly compared with experimental spectra. DFT-calculated frequencies typically require scaling factors to account for anharmonicity and basis set limitations [22] [25]. The calculated vibrational modes allow for detailed assignment of experimental spectroscopic features [22] [25].
Energy Calculations: DFT calculations provide access to various thermodynamic parameters, including formation enthalpies, heat capacities, and entropy values. These properties are essential for understanding the stability and phase behavior of the compound [19] [21]. The electron affinity and ionization potential, derived from HOMO and LUMO energies, provide measures of the electron-accepting and electron-donating capabilities of the molecule [23] [20].
Solvation Effects: Implicit solvation models, such as the polarizable continuum model (PCM), allow investigation of solvent effects on molecular properties. The polarity of the molecule, influenced by the nitro and trifluoroacetyl groups, creates significant solvent-dependent variations in geometry and electronic properties [19] [27].
Global Reactivity Parameters: Chemical hardness, chemical potential, and electrophilicity index provide quantitative measures of molecular reactivity. These parameters, derived from HOMO and LUMO energies, predict the tendency of the molecule to participate in various chemical reactions [23] [20]. Hard molecules with large HOMO-LUMO gaps exhibit lower reactivity, while soft molecules with small gaps show increased reactivity [23] [28].
Local Reactivity Analysis: Fukui functions and local softness parameters identify reactive sites within the molecule for electrophilic and nucleophilic attacks. The electron-withdrawing groups create regions of enhanced electrophilic reactivity, while electron-rich aromatic carbons represent sites susceptible to electrophilic substitution [23].
Polarity-Dependent Conformational Changes: Solvent polarity significantly affects the conformational preferences of trifluoroacetamide derivatives. In polar solvents, conformations with larger dipole moments are preferentially stabilized through enhanced solvation interactions [31]. Nuclear magnetic resonance studies in different solvents reveal systematic changes in conformational populations that correlate with solvent dielectric constants [31].
The presence of water can catalyze conformational interconversion through reversible nucleophilic addition to the electrophilic amide carbonyl carbon. This mechanism, involving a change in carbon hybridization from sp² to sp³, facilitates rotation around the C-N bond and accelerates conformational exchange [31].
Hydrogen Bonding Interactions: Intermolecular hydrogen bonding influences conformational stability and dynamics. The N-H group of the amide can participate in hydrogen bonding with solvent molecules or other amide groups, affecting the preferred conformation and rotational barriers [33] [31]. The electron-withdrawing trifluoromethyl group enhances the acidity of the amide N-H proton, strengthening hydrogen bonding interactions [29].
Long-Range NMR Coupling: Through-space coupling between the trifluoromethyl group and distant protons provides structural information about molecular conformation. In trifluoroacetamide derivatives, through-space ¹H-¹⁹F coupling constants of 1.4-1.8 Hz have been observed, indicating specific spatial relationships between fluorine atoms and remote protons [29]. These coupling patterns serve as conformational probes that complement traditional NOE measurements [29].
Heteronuclear Overhauser effect spectroscopy (HOESY) experiments between ¹H and ¹⁹F nuclei confirm the through-space nature of these interactions and provide distance constraints for conformational analysis [29]. The observation of through-space coupling requires specific geometric arrangements that limit the accessible conformational space [29].
Temperature-Dependent Studies: Variable temperature nuclear magnetic resonance experiments reveal the activation parameters for conformational exchange processes. Exchange spectroscopy (EXSY) measurements quantify the rates of conformational interconversion and allow determination of activation energies and entropy changes [31] [34]. The trifluoroacetamide moiety typically shows slower exchange compared to conventional amides due to the enhanced amide bond character [31].
Computational Conformational Analysis: Density functional theory calculations provide detailed potential energy surfaces for conformational changes in trifluoroacetamide derivatives. The rotational barrier calculations, performed at high levels of theory such as DLPNO-CCSD(T), show excellent agreement with experimental exchange rates [31]. These calculations reveal the transition state geometries and provide insights into the mechanism of conformational interconversion [31].